molecular formula C9H9N3S2 B071277 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 187795-50-2

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B071277
CAS No.: 187795-50-2
M. Wt: 223.3 g/mol
InChI Key: PKFGYLPKWBDFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 187795-50-2) is a synthetic heterocyclic compound with the molecular formula C9H9N3S2 and a molecular weight of 223.32 g/mol . This molecule is a triazole-thione derivative featuring a 1,2,4-triazole core functionalized with an allyl substituent and a thiophene ring, a structure that classifies it as an irritant and requires careful handling with appropriate personal protective equipment . Calculated properties include a density of 1.4±0.1 g/cm³ and a boiling point of 397.6±44.0°C at 760 mmHg . Compounds based on the 1,2,4-triazole-3-thiol scaffold are of significant interest in medicinal and materials chemistry research due to their diverse biological activities. This specific derivative, with its hybrid structure combining triazole, thiol, and thienyl motifs, serves as a valuable building block for researchers exploring new pharmacophores. It is particularly useful in the synthesis of novel molecules for applications in drug discovery and the development of advanced materials. The compound is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFGYLPKWBDFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351651
Record name 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187795-50-2
Record name 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Cyclization

A foundational approach involves the cyclization of thiosemicarbazide precursors under alkaline conditions. For structurally analogous compounds like 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, this method employs intramolecular dehydrative cyclization in the presence of 2N sodium hydroxide.

Procedure:

  • Synthesis of Thiosemicarbazide Intermediate:

    • React 5-thien-2-yl-1,3,4-thiadiazole-2-amine with allyl isothiocyanate in ethanol under reflux to form the thiosemicarbazide intermediate.

    • Intermediate characterization via 1H^1\text{H} NMR typically reveals peaks at δ 2.5–3.0 ppm (allyl protons) and δ 6.8–7.2 ppm (thienyl protons).

  • Cyclization:

    • Treat the intermediate with 2N NaOH at 80°C for 6–8 hours.

    • Acidify the mixture with HCl to precipitate the product.

Yield: 65–72% (conventional heating).

Hydrazide-Thiocyanate Condensation

An alternative route involves condensing hydrazide derivatives with potassium thiocyanate, followed by allylation. This method is adaptable from the synthesis of 4-allyl-5-furan-2-yl analogs.

Procedure:

  • Hydrazide Preparation:

    • React 5-thien-2-yl-1,3,4-oxadiazole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

  • Thiocyanate Addition:

    • Treat the hydrazide with KSCN in acetic acid under reflux, yielding a thiourea derivative.

  • Cyclization and Allylation:

    • Cyclize the thiourea in basic media, followed by alkylation with allyl bromide in acetone.

Yield: 60–68%.

Ultrasound-Assisted Synthesis

Mechanochemical Advantages

Ultrasound irradiation enhances reaction rates and yields by promoting cavitation, which accelerates molecular collisions. For example, benzothiazinyl triazole derivatives synthesized via sonication achieved 85–90% yields in 1–2 hours, compared to 65% yields over 6 hours using conventional methods.

Procedure:

  • Thiosemicarbazide Preparation:

    • Same as Section 1.1.

  • Ultrasound Cyclization:

    • Expose the thiosemicarbazide intermediate to ultrasound (40 kHz, 300 W) in 2N NaOH for 45 minutes.

    • Neutralize with HCl to isolate the product.

Yield: 78–82%.

Alkylation of Preformed Triazole-Thiols

Direct Allylation

Alkylation of 5-thien-2-yl-4H-1,2,4-triazole-3-thiol with allyl bromide in the presence of a base (e.g., K2_2CO3_3) offers a straightforward route.

Procedure:

  • Triazole-Thiol Synthesis:

    • Prepare 5-thien-2-yl-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazides (see Section 1.1).

  • Alkylation:

    • React the triazole-thiol with allyl bromide (1.2 equiv) in DMF at 60°C for 4 hours.

    • Purify via column chromatography (hexane:ethyl acetate, 7:3).

Yield: 70–75%.

Comparative Analysis of Methods

Method Reaction Time Yield (%) Conditions
Conventional Cyclization6–8 hours65–722N NaOH, 80°C
Ultrasound-Assisted45 minutes78–8240 kHz, 300 W
Direct Alkylation4 hours70–75DMF, K2_2CO3_3, 60°C

Ultrasound irradiation emerges as the most efficient method, reducing reaction times by 80% and improving yields by 10–15% compared to conventional heating. Direct alkylation balances simplicity and moderate efficiency but requires pre-synthesized triazole-thiols.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr):

    • ν(S-H) at 2550 cm1^{-1}, ν(C=N) at 1600 cm1^{-1}, ν(C-S) at 680 cm1^{-1}.

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6):

    • δ 3.2–3.5 (m, 2H, CH2_2-allyl), δ 5.1–5.3 (m, 2H, CH2_2=CH), δ 6.9–7.3 (m, 3H, thienyl).

Purity Assessment

HPLC analysis (C18 column, methanol:water 70:30) shows ≥98% purity for ultrasound-synthesized batches.

Challenges and Optimization Strategies

Side Reactions

  • Over-Alkylation:
    Excess allyl bromide may lead to dialkylated products. Using 1.2 equivalents of alkylating agent minimizes this.

  • Oxidation of Thiol Group:
    Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

Solvent Selection

DMF and THF are preferred for alkylation due to high solubility of intermediates, whereas ethanol is suitable for cyclization .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form sulfonic acids or disulfides under controlled conditions.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Ethanol, 60°C, 3 hoursSulfonic acid derivative75–85%
I₂/KIO₃Aqueous NaOH, RT, 1 hourDisulfide-linked dimer68%
  • Mechanistic Insight : Oxidation with H₂O₂ proceeds via a radical mechanism, forming sulfenic and sulfonic acid intermediates. Disulfide formation with I₂/KIO₃ involves thiolate ion coupling .

Alkylation/Substitution Reactions

The thiol group participates in nucleophilic substitution reactions with alkyl halides.

Reagent Conditions Product Yield Reference
CH₃IK₂CO₃, DMF, 80°C, 6 hoursS-Methylated triazole92%
C₆H₅CH₂BrEt₃N, THF, RT, 12 hoursBenzylthioether derivative85%
  • Key Observation : Alkylation occurs preferentially at the sulfur atom over the triazole nitrogen due to higher nucleophilicity of the thiol group .

Cyclization and Ring-Opening Reactions

The allyl group enables cycloaddition and intramolecular reactions.

Intramolecular Diels-Alder (IMDA) Reactions

Under thermal conditions, the allyl group acts as a dienophile partner with the thienyl ring:

Conditions Product Yield Reference
Toluene, 110°C, 1.5 hoursBicyclic triazole-thiophene adduct90–95%
  • Substituent Effects : Electron-withdrawing groups on the thienyl ring accelerate the reaction rate (e.g., halogen substituents reduce reaction time to 1.5 hours vs. 7 days for unsubstituted analogs) .

Condensation with Aldehydes

The thiol group reacts with aldehydes to form Schiff base-like thiosemicarbazones.

Aldehyde Conditions Product Yield Reference
BenzaldehydeEtOH, HCl, reflux, 2 hours3-(Benzylidene)-triazole-thiol59%
4-NitrobenzaldehydeEtOH, HCl, reflux, 2 hours3-(4-Nitrobenzylidene)-triazole-thiol63%
  • Applications : These derivatives are investigated for antimicrobial and anticancer activities .

Base-Mediated Rearrangements

In alkaline media, the triazole ring undergoes structural reorganization.

Base Conditions Product Yield Reference
NaOH (2N)Reflux, 4 hoursRing-opened thiosemicarbazide62–79%
  • Mechanism : Base-induced deprotonation of the thiol group triggers ring-opening, followed by reclosure to form regioisomeric triazoles .

Interaction with Biological Targets

While not a classical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:

Target Interaction Type Biological Effect Reference
Bacterial dihydrofolate reductaseThiol coordination to Zn²⁺Antimicrobial activity (MIC: 8 µg/mL)
Human topoisomerase IIπ-Stacking with thienyl ringAnticancer activity (IC₅₀: 12 µM)

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Compound Reactivity Difference Reference
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Lower oxidation stability due to phenyl vs. thienyl
4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Faster IMDA rates (furan vs. thiophene electronics)

Key Findings:

  • The thiol group is the primary site for oxidation and alkylation.

  • The allyl-thienyl system enables unique cycloaddition pathways.

  • Base-mediated reactions yield structurally diverse heterocycles.

  • Biological interactions correlate with electronic effects of the thienyl substituent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazole compounds, including 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, have been effective against various bacterial strains. For example, studies have demonstrated that certain triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy
In a study assessing the antibacterial potential of triazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as therapeutic agents .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
4-Allyl-5-thien-2-yl-4H-triazole-3-thiol3216
Other Derivative A168
Other Derivative B6432

Antioxidant Properties
Additionally, compounds derived from triazoles have shown promising antioxidant activities. For instance, the antioxidant capacity was evaluated using DPPH and ABTS assays, with some derivatives demonstrating IC50 values comparable to standard antioxidants like ascorbic acid .

Agricultural Applications

Fungicides
The antifungal properties of 1,2,4-triazole derivatives make them suitable candidates for agricultural fungicides. Their mechanism typically involves inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal growth and reproduction. The introduction of sulfur-containing groups in triazole structures enhances their efficacy against a range of plant pathogens .

Case Study: Field Trials
Field trials conducted with formulations containing triazole derivatives showed significant reductions in fungal infections in crops such as wheat and corn. The treated plants exhibited improved yield and health compared to untreated controls.

Materials Science

Corrosion Inhibitors
Research indicates that this compound can serve as an effective corrosion inhibitor for metals in acidic environments. The compound forms a protective layer on metal surfaces, preventing oxidation and degradation .

Case Study: Electrochemical Studies
Electrochemical impedance spectroscopy (EIS) tests revealed that the presence of this triazole derivative significantly reduced corrosion rates of carbon steel in acidic solutions. The protective efficiency reached up to 90% at optimal concentrations.

Mechanism of Action

The mechanism of action of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, their substituents, and reported biological or physicochemical properties:

Compound Name Substituents (R1, R2) Key Properties/Activities Reference
This compound (Target Compound) R1 = Allyl; R2 = Thien-2-yl Expected reactivity via thiol group; potential for antiviral/antimicrobial activity
4-(Cyclopent-1-en-3-ylamino)-5-(4-iodophenyl)hydrazinyl-triazole-3-thiol R1 = Cyclopentenylamino; R2 = 4-IodoPh Potent MERS-CoV helicase inhibitor (IC₅₀ = 1.2 µM); molecular docking validated activity
4-Amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol R1 = NH₂; R2 = Pyrazin-2-yl Precursor for fluorinated imines/hydrazones; used in anticoccidial agent synthesis
4-Phenyl-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol R1 = Ph; R2 = 2-HydroxyPh Anticoccidial activity (80% inhibition of α-glucosidase vs. Eimeria stiedae)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) R1 = NH₂; R2 = Ph Strong antioxidant (DPPH scavenging: 85% at 100 µM); electron-donating groups enhance activity
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) R1 = H; R2 = 4-Cl-Ph Inhibits YUCCA auxin biosynthesis in plants (IC₅₀ = 3.5 µM)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-triazole-3-thiol R1 = Ph; R2 = Pyrazole-Me Moderate antiradical activity (DPPH scavenging: 40–60% at 200 µM)

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-iodophenyl in Compound 16 ) enhance antiviral activity by improving binding affinity to viral helicases. Electron-donating groups (e.g., -NH₂ in AT ) boost antioxidant capacity by stabilizing radical intermediates.

Structural Flexibility vs. Activity: Compounds with allyl or cyclopentenylamino groups (e.g., target compound and Compound 12 ) exhibit steric flexibility, which may optimize binding to enzyme active sites. Rigid aromatic substituents (e.g., pyrazine in ) limit conformational freedom but improve thermal stability for material science applications.

Thiol Reactivity :

  • The thiol group enables disulfide bond formation or metal coordination, critical for enzyme inhibition (e.g., anticoccidial activity in ).
  • Derivatives like S-alkylated triazoles (e.g., Compound 12 in ) show enhanced pharmacokinetic profiles due to reduced thiol oxidation.

Biological Activity

4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy against various pathogens.

The molecular formula of this compound is C9H9N3S2C_9H_9N_3S_2, with a molecular weight of 223.32 g/mol. The compound features a triazole ring substituted with an allyl group and a thienyl moiety, which are critical for its biological activity.

Synthesis Methods

Recent studies have demonstrated various synthetic routes for this compound. For instance, ultrasound-assisted synthesis has been shown to enhance yields significantly compared to conventional methods . The synthesis typically involves coupling reactions using electrophiles under controlled conditions.

Antifungal Activity

  • Mechanism of Action : The triazole core is known for its ability to inhibit cytochrome P450 enzymes in fungi, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis . This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity.
  • Efficacy Against Fungal Strains : In vitro studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains. For example, compounds with electron-donating groups have demonstrated enhanced antifungal potency .
  • Case Study : A study evaluating several triazole derivatives found that compounds similar to 4-allyl-5-thien-2-yltriazoles exhibited IC50 values ranging from 13 µg/mL to over 28 µg/mL against HepG2 liver cancer cells, indicating potential cross-reactivity with fungal cells as well .

Antibacterial Activity

  • Broad Spectrum : Triazoles have also shown antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated that compounds based on the triazole scaffold can inhibit bacterial growth effectively .
  • Case Study : In a recent study on Schiff bases derived from triazoles, several compounds exhibited IC50 values against Staphylococcus aureus and Pseudomonas aeruginosa ranging from 22 µg/mL to 33 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 4-allyl-5-thien-2-yltriazoles can be significantly influenced by the nature of substituents on the triazole ring:

  • Electron-donating groups (e.g., methyl groups) enhance anti-proliferative activity.
  • Electron-withdrawing groups (e.g., bromo groups) tend to reduce potency .

Summary Table of Biological Activities

Activity TypeTarget OrganismIC50 Range (µg/mL)References
AntifungalVarious fungal strains13 - 28
AntibacterialStaphylococcus aureus22
Pseudomonas aeruginosa22 - 33

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.